2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol
CAS No.: 651042-83-0
Cat. No.: VC0536223
Molecular Formula: C17H36O8S
Molecular Weight: 400.53
Purity: >90% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651042-83-0 |
|---|---|
| Molecular Formula | C17H36O8S |
| Molecular Weight | 400.53 |
| IUPAC Name | 2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol |
| Standard InChI | InChI=1S/C17H36O8S/c1-18-2-3-19-4-5-20-6-7-21-8-9-22-10-11-23-12-13-24-14-15-25-16-17-26/h26H,2-17H2,1H3 |
| Standard InChI Key | LWTPDVASPXFETP-UHFFFAOYSA-N |
| SMILES | COCCOCCOCCOCCOCCOCCOCCOCCS |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Molecular Characteristics
2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol is a complex organic compound with well-defined chemical properties. It is identifiable by its CAS number 651042-83-0 and is also commonly referred to as m-PEG8-Thiol in scientific literature and commercial contexts. The compound possesses a molecular formula of C17H36O8S with a calculated molecular weight of 400.53 g/mol, placing it in the medium molecular weight range for organic compounds. The purity of commercially available 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol typically exceeds 90%, though this may vary depending on the manufacturer and specific batch, with detailed specifications generally provided in certificates of analysis.
The chemical identity of this compound is notable for its combination of hydrophilic and reactive functional groups. The presence of multiple oxygen atoms in the chain contributes to its water solubility, while the terminal thiol group provides a reactive site for various chemical modifications. These characteristics are fundamental to understanding both its physical behavior and its potential applications in various research contexts. The compound generally appears as a clear to slightly yellowish liquid, consistent with many PEG-based derivatives of similar molecular weight.
When evaluating the physicochemical properties of 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol, it is important to consider how its structure influences its behavior in different solvent systems and reaction conditions. The eight ether linkages contribute significantly to its solubility profile, while the terminal thiol group determines much of its reactivity landscape in biochemical applications.
Structural Features
The structure of 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol is characterized by a linear chain containing eight oxygen atoms forming ether linkages, with a terminal thiol group at position 25. This arrangement can be visualized as a polyethylene glycol (PEG) chain modified with a thiol group at one end. The multiple ether linkages create a distinctive zigzag pattern along the carbon backbone, which contributes to the compound's flexibility and solubility characteristics.
The prefix "octaoxa" in the compound's name refers to the eight oxygen atoms in the molecule, while "pentacosane" indicates the presence of 25 carbon atoms in the main chain. The suffix "thiol" denotes the presence of the -SH functional group. This nomenclature accurately reflects the compound's structural composition and follows IUPAC naming conventions for complex organic molecules with multiple functional groups.
From a structural perspective, the PEG backbone provides important properties such as water solubility and biocompatibility, while the terminal thiol group offers a reactive site for conjugation chemistry. This dual nature makes the compound particularly valuable in applications requiring both solubility in aqueous environments and specific reactivity toward certain functional groups.
The extended ether chain in the molecule creates multiple sites for hydrogen bonding with water molecules, explaining its good solubility in aqueous solutions. Additionally, the flexible nature of the PEG chain allows the molecule to adopt various conformations, potentially facilitating interactions with diverse biological systems.
Synthesis and Preparation Methods
PEG Modification Approaches
The synthesis of 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol typically begins with polyethylene glycol (PEG) derivatives as the primary starting material. PEG is widely utilized in organic synthesis due to its commercial availability in various molecular weights, high purity, and the relative ease with which it can be chemically modified. The synthesis pathway generally involves a multi-step process where the PEG chain is first prepared to the desired length with eight ether linkages, followed by selective functionalization of one terminal end with a thiol group.
Applications in Research
Bioconjugation Applications
2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol has found significant utility in bioconjugation applications due to its unique structural features. The terminal thiol group provides a reactive site for the formation of stable bonds with various molecules, particularly through thiol-ene click chemistry, maleimide conjugation, and disulfide exchange reactions. These chemical strategies enable the attachment of the PEG chain to biomolecules such as proteins, peptides, and antibodies, modifying their pharmacokinetic properties and biological behavior.
The bioconjugation of proteins with 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol can significantly alter their circulation time in biological systems. The PEG component increases the hydrodynamic radius of the protein, reducing renal clearance and potentially extending half-life in vivo. Additionally, the PEGylation process can provide protection against proteolytic degradation and reduce immunogenicity, making this compound valuable for the development of therapeutic proteins with improved pharmacological profiles.
In the field of antibody modification, 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol can be used to create antibody-drug conjugates (ADCs) by attaching cytotoxic agents to antibodies via the thiol-terminated PEG linker. This approach leverages the targeting specificity of antibodies to deliver therapeutic payloads selectively to diseased tissues, potentially reducing systemic toxicity while maintaining therapeutic efficacy. The PEG component of the linker contributes to improved solubility and stability of the conjugate.
The use of 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol in bioconjugation extends beyond therapeutic applications to include the development of diagnostic tools and research reagents. The compound can be employed to create labeled biomolecules for imaging or detection purposes, with the PEG chain serving to maintain solubility and reduce non-specific interactions while the thiol group provides the attachment point for various detection moieties.
Drug Delivery Systems
In the realm of drug delivery, 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol plays a crucial role in the development of advanced delivery systems designed to enhance therapeutic efficacy while minimizing adverse effects. The compound can be utilized in the preparation of PEGylated liposomes and nanoparticles, where the thiol group provides a means for surface functionalization. These delivery vehicles benefit from the "stealth" properties conferred by the PEG chains, which reduce recognition by the reticuloendothelial system and extend circulation time.
Table 1: Applications of 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol in Drug Delivery Systems
| Delivery System Type | Role of Compound | Advantages | Potential Applications |
|---|---|---|---|
| PEGylated Liposomes | Surface modification | Extended circulation time, Reduced immunogenicity | Cancer therapeutics, Gene delivery |
| Polymeric Nanoparticles | Cross-linking agent, Surface modifier | Improved stability, Targeted delivery | Controlled drug release, Imaging agents |
| Micelles | Core-shell structure component | Enhanced drug solubilization, Site-specific delivery | Delivery of hydrophobic drugs |
| Hydrogels | Network formation | Controlled release, Responsive behavior | Tissue engineering, Localized delivery |
The thiol functionality of 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol enables the formation of gold-thiol bonds, which are exploited in the creation of functionalized gold nanoparticles for therapeutic and diagnostic applications. These nanoparticles can be engineered to carry drug payloads or imaging agents, with the PEG coating providing colloidal stability and biocompatibility. The strong affinity of thiols for gold surfaces results in robust surface modification that can withstand physiological conditions.
Another significant application of 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol in drug delivery is the development of stimuli-responsive systems that release their cargo in response to specific triggers. The thiol group can be incorporated into designs that respond to changes in redox potential, pH, or enzymatic activity, providing a mechanism for targeted drug release at disease sites characterized by particular biochemical signatures.
The versatility of 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol in drug delivery applications is further enhanced by its compatibility with various formulation techniques and its ability to be integrated into complex multi-component delivery systems. This adaptability makes it a valuable tool in the continuing evolution of precision medicine approaches aimed at optimizing therapeutic outcomes through tailored drug delivery strategies.
Biological Properties
| Biological Property | Potential Mechanism | Relevance to Applications |
|---|---|---|
| Enhanced Drug Solubility | Hydrophilic PEG chains improving aqueous solubility | Formulation of poorly water-soluble therapeutics |
| Reduced Immunogenicity | PEG shielding of antigenic epitopes | Development of protein therapeutics with reduced immune responses |
| Improved Protein Stability | Protection against proteolytic degradation | Extended half-life of therapeutic proteins |
| Cell Membrane Interaction | Amphiphilic character enabling membrane association | Potential impact on cellular uptake and distribution |
| Redox Activity | Thiol participation in redox reactions | Possible antioxidant properties or redox sensing applications |
The thiol group in 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol may contribute to potential antioxidant properties through its ability to scavenge reactive oxygen species or participate in thiol-disulfide exchange reactions. This redox activity could be relevant in contexts where oxidative stress plays a role, though specific studies examining this aspect of the compound's biological behavior would be needed to confirm and characterize such effects.
The potential for 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol to interact with thiol-containing proteins and enzymes in biological systems should also be considered. Through thiol-disulfide exchange reactions or other interactions with protein thiols, the compound could potentially modulate the activity of certain enzymes or affect protein structure and function. These interactions might have implications for both research applications and considerations regarding possible biological effects.
It is worth noting that the biological activities of 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol would be expected to differ significantly from those of the biomolecules or drugs to which it might be conjugated. In many applications, the compound serves primarily as a linker or modifier, with the biological activity being derived from the attached therapeutic or targeting moiety rather than from the 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol itself.
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